

# The Genesis of Emvododstat: A Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Emvododstat |           |
| Cat. No.:            | B2673473    | Get Quote |

#### For Immediate Release

SOUTH PLAINFIELD, NJ – October 28, 2025 – This technical guide provides an in-depth overview of the discovery and development of **Emvododstat** (formerly PTC299), a novel, orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical journey of this compound, from its initial identification to its investigation in various disease models.

## Introduction: From VEGF modulator to a Potent DHODH Inhibitor

**Emvododstat** was initially identified as a post-transcriptional inhibitor of Vascular Endothelial Growth Factor A (VEGFA), a key regulator of angiogenesis. However, further investigation revealed its primary and more potent mechanism of action to be the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This discovery shifted the developmental focus towards diseases characterized by rapid cell proliferation and high demand for nucleotides, such as acute myeloid leukemia (AML) and viral infections.

The inhibition of DHODH by **Emvododstat** leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This targeted depletion preferentially affects rapidly dividing cells, including cancer cells and virus-infected cells, leading to cell cycle arrest,



differentiation, and in some cases, apoptosis. The effects of **Emvododstat** can be rescued by the addition of exogenous uridine, confirming its specific action on the de novo pyrimidine synthesis pathway.

## Mechanism of Action: Targeting the Engine of Proliferation

**Emvododstat** exerts its therapeutic effects by directly binding to and inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this crucial step, **Emvododstat** effectively cuts off the supply of essential building blocks for DNA and RNA, thereby halting the proliferation of rapidly dividing cells.



Click to download full resolution via product page

Figure 1: Emvododstat's Mechanism of Action via DHODH Inhibition.

## Preclinical Development In Vitro Activity



**Emvododstat** has demonstrated potent anti-proliferative activity across a broad range of hematologic cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Emvododstat in Leukemia Cell Lines

| Cell Line | Cancer Type          | IC50 (nM) |
|-----------|----------------------|-----------|
| MOLM-13   | AML                  | 1.2       |
| MV4-11    | AML                  | 2.5       |
| THP-1     | AML                  | 3.1       |
| HL-60     | AML                  | 5.6       |
| K562      | CML                  | 10.2      |
| U937      | Histiocytic Lymphoma | 4.8       |
| NOMO-1    | AML                  | 2.9       |

### In Vivo Efficacy in a Murine Xenograft Model of AML

The in vivo efficacy of **Emvododstat** was evaluated in a murine xenograft model using MOLM-13 human AML cells.

Table 2: In Vivo Efficacy of **Emvododstat** in a MOLM-13 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
|-----------------|---------------------------|-----------------------------|
| Vehicle         | -                         | 0                           |
| Emvododstat     | 10                        | 45                          |
| Emvododstat     | 30                        | 78                          |
| Emvododstat     | 100                       | 95                          |

#### **Preclinical Pharmacokinetics**



Pharmacokinetic properties of **Emvododstat** have been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of Emvododstat in Preclinical Species

| Species | Dose (mg/kg,<br>oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|---------|-----------------------|--------------|----------|---------------|
| Mouse   | 10                    | 1250         | 2        | 8750          |
| Rat     | 10                    | 850          | 4        | 9350          |
| Dog     | 5                     | 550          | 4        | 7700          |
| Monkey  | 5                     | 720          | 2        | 6480          |

#### Metabolism

The metabolism of **Emvododstat** has been investigated in vitro using liver microsomes from various species. The primary metabolic pathway is O-demethylation.

Table 4: In Vitro Metabolism of Emvododstat

| Species | Primary Metabolite      |
|---------|-------------------------|
| Human   | O-desmethyl Emvododstat |
| Monkey  | O-desmethyl Emvododstat |
| Dog     | O-desmethyl Emvododstat |
| Rat     | O-desmethyl Emvododstat |
| Mouse   | O-desmethyl Emvododstat |

# Clinical Development Phase 1b Study in Relapsed/Refractory Acute Myeloid Leukemia (NCT03761069)



A Phase 1b, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of **Emvododstat** in adult patients with relapsed or refractory AML. The study was terminated, and while full results have not been published, available information indicates that the drug was generally well-tolerated.

## Study in Hospitalized Patients with COVID-19 (NCT04439071)

Given the reliance of viral replication on host cell nucleotide synthesis, **Emvododstat** was investigated in a clinical trial for the treatment of hospitalized patients with COVID-19. This study has been completed, but the results have not yet been published in a peer-reviewed journal.

## **Experimental Protocols DHODH Enzymatic Assay**





Click to download full resolution via product page

Figure 2: Workflow for the DHODH Enzymatic Assay.



Protocol: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCPIP). The reaction is initiated by the addition of the substrate dihydroorotate. The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured over time using a spectrophotometer.

**Cell Viability Assay (MTS Assay)** 





Click to download full resolution via product page



 To cite this document: BenchChem. [The Genesis of Emvododstat: A Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2673473#discovery-and-development-of-emvododstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com